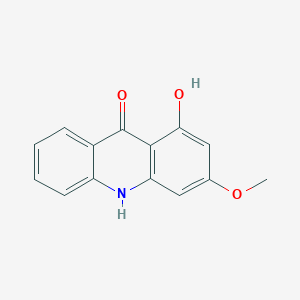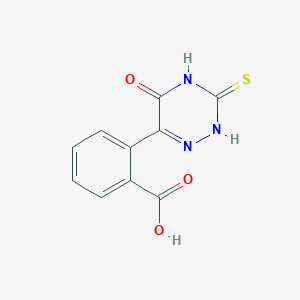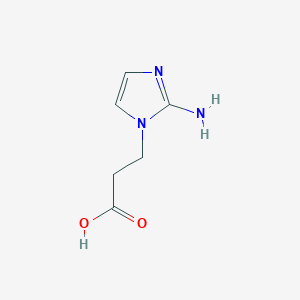
1-(4-Methoxyphenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with a 4-methoxyphenyl group and a chloride ion
Métodos De Preparación
The synthesis of 1-(4-Methoxyphenyl)pyridin-1-ium chloride typically involves the reaction of 4-methoxyaniline with pyridine in the presence of a suitable chlorinating agent. The reaction conditions often require heating and stirring to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(4-Methoxyphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as or , leading to the formation of corresponding .
Reduction: Reduction reactions can be carried out using or , resulting in the formation of .
Common reagents and conditions used in these reactions include acidic or basic media , solvents like ethanol or methanol , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential and properties.
Medicine: Research is ongoing to explore its potential as a in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials science applications
Mecanismo De Acción
The mechanism by which 1-(4-Methoxyphenyl)pyridin-1-ium chloride exerts its effects involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been studied as a potential acetylcholinesterase inhibitor , which could have implications for the treatment of neurodegenerative diseases like Alzheimer’s .
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Ethyl-4-methoxycarbonylpyridinium iodide: This compound has a similar pyridinium structure but differs in the substituents attached to the pyridine ring.
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has an amino group instead of a methoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substituent pattern and chloride ion
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, pharmaceuticals, and chemical processes.
Propiedades
Número CAS |
17434-95-6 |
|---|---|
Fórmula molecular |
C12H12ClNO |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H12NO.ClH/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13;/h2-10H,1H3;1H/q+1;/p-1 |
Clave InChI |
UVFXYTDNBPQHGV-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12940011.png)



![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)
